ethyl [(4-ethyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl)thio]acetate
Description
This compound features a spirocyclic benzo[h]triazoloquinazoline core fused with a cyclohexane ring and an ethyl thioacetate side chain. Its structural complexity arises from:
- Triazoloquinazoline framework: Known for diverse pharmacological activities, including antihistaminic and anticancer effects .
- Thioacetate moiety: Enhances solubility and provides a reactive site for further derivatization .
Synthesis: Prepared via S-alkylation of triazoloquinazoline precursors with methyl chloroacetate under basic conditions, followed by esterification . Key steps include regioselective alkylation and hydrazide formation, optimized for high purity (melting points: 92–130°C) .
Properties
IUPAC Name |
ethyl 2-(12-ethyl-11-oxospiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclohexane]-16-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c1-3-27-21(30)19-20(28-22(27)25-26-23(28)32-15-18(29)31-4-2)17-11-7-6-10-16(17)14-24(19)12-8-5-9-13-24/h6-7,10-11H,3-5,8-9,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDHJIBJZORGOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)N5C1=NN=C5SCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl [(4-ethyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl)thio]acetate is a complex organic compound characterized by its unique spirocyclic structure that combines features of benzo[1,2,4]triazole and quinazoline. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure can be represented as follows:
Biological Activities
Research findings indicate that compounds with similar structural features often exhibit significant biological activities. The following sections summarize various studies that have explored the biological activity of this compound.
Antimicrobial Activity
A study on quinazoline derivatives revealed that compounds with similar structures to this compound demonstrated notable antimicrobial properties. The minimum inhibitory concentrations (MICs) against various bacteria and fungi were evaluated using the agar streak dilution method. The results indicated moderate to high activity against strains such as Staphylococcus aureus and Escherichia coli .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 30 |
| Candida albicans | 25 |
Anticancer Activity
Quinazoline derivatives have been studied for their anticancer properties. In vitro tests on human cancer cell lines (e.g., MCF7 for breast cancer) showed that certain derivatives exhibited cytotoxic effects. For instance, a similar compound was found to have an IC50 value of 0.096 µM against EGFR inhibition .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 0.096 |
| A549 (Lung) | 0.120 |
Anti-inflammatory Activity
In another study focusing on inflammation models, compounds derived from quinazoline structures were evaluated for their anti-inflammatory effects. This compound showed promising results in reducing paw edema in carrageenan-induced inflammation tests .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets involved in disease processes. Molecular docking studies suggest that the compound may bind effectively to enzymes or receptors associated with inflammation and cancer progression.
Scientific Research Applications
Ethyl [(4-ethyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl)sulfanyl]acetate is a complex organic compound with a unique spirocyclic structure. It features a benzo[1,2,4]triazole fused to a quinazoline moiety, connected to a cyclohexan group. The chemical formula of this compound is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 358.43 g/mol. This compound is an ester due to the presence of the acetate functional group, and it also contains a triazole moiety, often associated with antimicrobial and anticancer activities.
Potential Applications
- Medicinal Chemistry and Drug Development The intricate molecular architecture of ethyl [(4-ethyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl)sulfanyl]acetate suggests potential applications in medicinal chemistry and drug development. Compounds with similar structural features have shown significant biological activities. Studies on related triazole compounds indicate they may inhibit specific enzymes involved in metabolic pathways or act as antagonists at receptor sites.
- Interaction Studies Interaction studies are crucial for understanding the mechanism of action and optimizing the compound's efficacy. Such studies may focus on protein binding assays, cell-based assays, and enzyme inhibition assays.
- Chemical Reactions and Derivatives Ethyl [(4-ethyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl)sulfanyl]acetate can participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions, which can be explored to form derivatives with potentially enhanced biological properties. Reactions involving this compound should be conducted under controlled conditions to prevent side reactions or degradation of sensitive functional groups.
Synthesis
The synthesis of ethyl [(4-ethyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl)sulfanyl]acetate can be achieved through several synthetic pathways involving starting materials such as benzoic acid derivatives, triazoles, and cyclohexane derivatives. The specific synthesis route may vary based on the desired properties and applications of the final product. The synthesis may require careful control of temperature and reaction time to optimize yield and purity. Analytical techniques such as thin-layer chromatography and high-performance liquid chromatography can be employed to monitor the progress of the reactions.
Chemical Properties
Expected chemical properties of Ethyl [(4-ethyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl)sulfanyl]acetate:
- Ester group reactions : undergoes hydrolysis, transesterification, and saponification.
- Triazole moiety reactions : can participate in cycloaddition and coordination reactions.
- Spirocyclic system : provides unique spatial arrangement and reactivity.
Comparison with Similar Compounds
Structural Features and Modifications
The compound is compared to analogues based on core heterocycles, substituents, and bioactivity (Table 1).
Table 1: Structural and Functional Comparison
Key Observations :
- Spiro vs.
- Substituent Effects: Thioacetate vs. Ester Groups: Thioacetate derivatives (e.g., target compound) exhibit higher reactivity in nucleophilic substitutions than methyl/ethyl esters . Amino Acid Side Chains: Compounds with valine or serine esters (e.g., ) show improved bioavailability but lower thermal stability (melting points 94–130°C) compared to the target compound’s rigid spiro system.
- Biological Activity : Thiazolo-triazole hybrids (e.g., ) share anticancer activity but lack the triazoloquinazoline core’s histamine receptor affinity .
Spectroscopic Characterization
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
